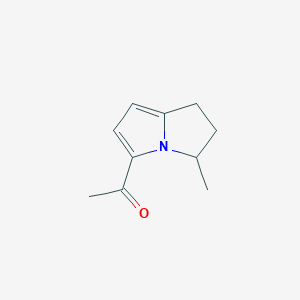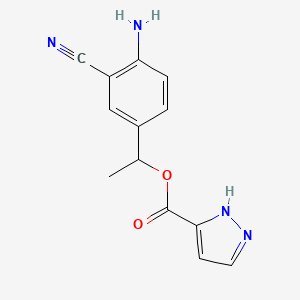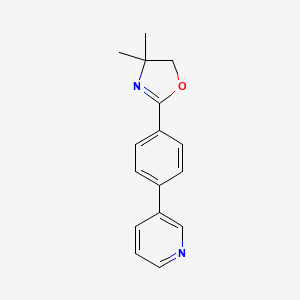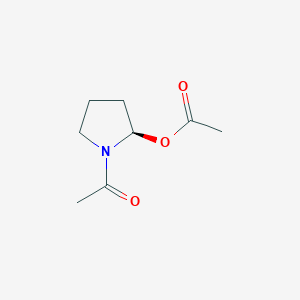![molecular formula C7H9NO3 B12869428 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione CAS No. 63427-92-9](/img/structure/B12869428.png)
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system that includes both pyrrole and oxazole rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can be achieved through various methods. One common approach involves the tandem heterocyclization of 2-aminoethanols with suitable substrates. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7A-alkyl- or 7A-aryl-substituted pyrrolobenzoxazoles .
Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones in various solvents at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave activation, and other advanced techniques to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system .
Applications De Recherche Scientifique
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Mécanisme D'action
The mechanism of action of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione include other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system and the specific substituents it possesses.
Propriétés
Numéro CAS |
63427-92-9 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c1-7-3-2-4-8(7)6(10)11-5(7)9/h2-4H2,1H3 |
Clé InChI |
FKQNKELLAYGTEC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCN1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


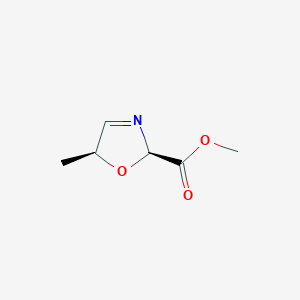
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
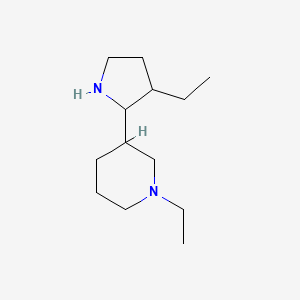

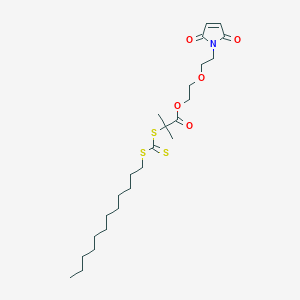
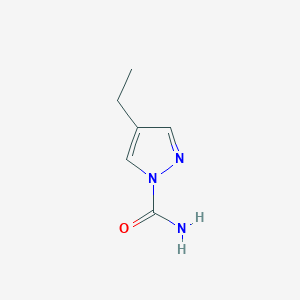

![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
